

Propionaldehyde Oxime: A Comprehensive Technical Guide for the Research Scientist

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Compound of Interest

Compound Name: *Propionaldehyde oxime*

CAS No.: 627-39-4

Cat. No.: B2841520

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Foreword

In the landscape of modern organic synthesis and drug development, the adept utilization of versatile building blocks is paramount. Among these, aldoximes represent a critical class of intermediates, prized for their unique reactivity and synthetic potential. This guide provides an in-depth technical exploration of **propionaldehyde oxime**, a seemingly simple yet profoundly useful molecule. Our objective is to move beyond a cursory overview, instead offering a detailed examination of its chemical identity, synthesis, characterization, and applications, tailored for the practicing researcher and drug development professional. The protocols and insights contained herein are designed to be both instructive and immediately applicable in a laboratory setting, reflecting a synthesis of established chemical principles and field-proven experience.

Chemical Identity and Nomenclature: Establishing a Foundational Understanding

Propionaldehyde oxime is a simple aliphatic aldoxime that serves as a valuable intermediate in various chemical syntheses. A clear understanding of its nomenclature and chemical

identifiers is crucial for accurate literature searching, procurement, and regulatory compliance.

Propionaldehyde oxime exists as a mixture of (E)- and (Z)-isomers due to the restricted rotation around the C=N double bond. These isomers can sometimes be separated by chromatographic techniques.[1]

Table 1: Synonyms and Chemical Identifiers for **Propionaldehyde Oxime**[2][3][4]



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Synthesis of Propionaldehyde Oxime: A Practical, Step-by-Step Protocol

The most common and straightforward synthesis of **propionaldehyde oxime** involves the condensation reaction between propionaldehyde and hydroxylamine.[5] This reaction is typically carried out using the hydrochloride salt of hydroxylamine, with a base to liberate the free hydroxylamine in situ.

Reaction Mechanism and Rationale

The synthesis is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of propionaldehyde. The subsequent elimination of a water molecule yields the oxime. The reaction is often catalyzed by mild acids or bases.



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Caption: General scheme for the synthesis of **propionaldehyde oxime**.

Experimental Protocol

This protocol is a representative procedure adapted from general methods for the synthesis of aliphatic oximes.[6][7]

Materials:

- Propionaldehyde (reagent grade, freshly distilled if necessary)
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Sodium carbonate (anhydrous) or other suitable base
- Ethanol or a mixed aqueous-organic solvent system
- Dichloromethane or other suitable extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Deionized water

Procedure:

- **Preparation of the Reaction Mixture:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a minimal amount of water or an ethanol/water mixture.
- **Addition of Base:** To this solution, add sodium carbonate (0.6 equivalents) portion-wise with stirring. The evolution of CO₂ gas will be observed as the free hydroxylamine is generated.
- **Addition of Aldehyde:** Once the gas evolution has ceased, add propionaldehyde (1.0 equivalent) dropwise to the stirred solution. An exothermic reaction may be observed.
- **Reaction:** Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, transfer the mixture to a separatory funnel. Add dichloromethane to extract the product.
- **Extraction and Washing:** Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **propionaldehyde oxime**.
- **Purification (if necessary):** The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

Accurate characterization of the synthesized **propionaldehyde oxime** is essential to confirm its identity and purity.

Table 2: Physicochemical Properties of **Propionaldehyde Oxime**



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Spectroscopic Data

¹H-NMR Spectroscopy: The proton NMR spectrum of **propionaldehyde oxime** will exhibit characteristic signals for the ethyl group and the methine proton, as well as a broad singlet for the hydroxyl proton. The chemical shifts will differ slightly between the (E) and (Z) isomers. For a related compound, glyoxime, the OH proton appears at a chemical shift of 11.5 ppm, and the C-H proton at 7.7 ppm.[8]

¹³C-NMR Spectroscopy: The carbon NMR spectrum will show three distinct signals corresponding to the three carbon atoms in different chemical environments. The carbon of the C=N bond will be the most downfield signal. For the parent aldehyde, propionaldehyde, the carbonyl carbon appears at a chemical shift of 203.2 ppm, the methylene carbon at 37.3 ppm, and the methyl carbon at 6.04 ppm.[9] Similar trends would be expected for the oxime, with the C=N carbon being significantly deshielded.

Infrared (IR) Spectroscopy: The IR spectrum of **propionaldehyde oxime** will display characteristic absorption bands. Key expected peaks include a broad O-H stretch around 3300-3100 cm⁻¹, a C=N stretch around 1650 cm⁻¹, and C-H stretching and bending vibrations.[10]

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 73. The fragmentation pattern will be characteristic of an aliphatic oxime and can involve cleavage of the C-C bonds and rearrangements.[1]

Applications in Organic Synthesis and Drug Development

Propionaldehyde oxime is a versatile building block in organic synthesis, with its utility extending to the field of drug discovery and development.

Key Chemical Transformations

The oxime functionality can undergo a variety of chemical transformations, making it a valuable synthetic handle.



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Caption: Key synthetic transformations of **propionaldehyde oxime**.

- **Dehydration to Nitriles:** Aldoximes can be readily dehydrated to form the corresponding nitriles, which are important precursors for carboxylic acids, amines, and other functional groups.
- **Reduction to Amines:** The reduction of oximes provides a convenient route to primary amines.
- **Rearrangement Reactions:** Under certain conditions, aldoximes can undergo the Beckmann rearrangement to form amides.

- Formation of Nitrones and Cycloaddition Reactions: Oximes can be converted to nitrones, which are valuable 1,3-dipoles for use in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings.

Role in Drug Discovery

While direct incorporation of the **propionaldehyde oxime** moiety into final drug structures is less common, its role as a versatile intermediate is significant. The ability to be readily converted into nitriles, amines, and to participate in the formation of heterocyclic scaffolds makes it a valuable starting material in the synthesis of more complex drug candidates.^[11] For instance, many FDA-approved drugs contain oxime functionalities, such as the antibiotic cefuroxime and the nerve agent antidote pralidoxime, highlighting the importance of this functional group in medicinal chemistry.^[11]

Analytical Methodologies

Robust analytical methods are crucial for quality control, reaction monitoring, and stability studies involving **propionaldehyde oxime**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like **propionaldehyde oxime**.

Experimental Protocol:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Injection: Split or splitless injection, depending on the sample concentration.
- Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 200 °C.
- Final hold: 5 minutes at 200 °C.
- MS Detection: Electron ionization (EI) at 70 eV. Scan range m/z 35-200.

This method allows for the separation of **propionaldehyde oxime** from related impurities and provides mass spectral data for unambiguous identification.

High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives or for monitoring reactions in solution, reversed-phase HPLC can be employed.

Experimental Protocol:

- Instrumentation: An HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a suitable wavelength (e.g., 210 nm).

This method is particularly useful for analyzing the purity of **propionaldehyde oxime** and for in-process control during its synthesis.^[12]

Safety, Handling, and Storage

Propionaldehyde oxime is a chemical that requires careful handling to ensure laboratory safety.

Table 3: GHS Hazard Information for **Propionaldehyde Oxime**^[2]



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Handling and Personal Protective Equipment (PPE)

- Work in a well-ventilated fume hood.
- Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.

Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from heat, sparks, and open flames.
- **Propionaldehyde oxime** is reported to be stable for at least two years when stored at -20°C and protected from light and moisture.[3]

Toxicity

While specific LD50 data for **propionaldehyde oxime** is not readily available, the GHS classifications indicate that it is a hazardous substance.[2] The parent compound, propionaldehyde, is harmful if swallowed or inhaled and causes skin and eye irritation.[13] It is prudent to handle the oxime with similar precautions.

Conclusion

Propionaldehyde oxime, though a small molecule, is a significant tool in the arsenal of the synthetic chemist. Its straightforward synthesis, well-defined reactivity, and versatility as a precursor to a range of important functional groups and heterocyclic systems underscore its value in both academic research and industrial applications, including drug development. This guide has aimed to provide a comprehensive and practical overview of this important chemical, empowering researchers to utilize it effectively and safely in their synthetic endeavors.

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